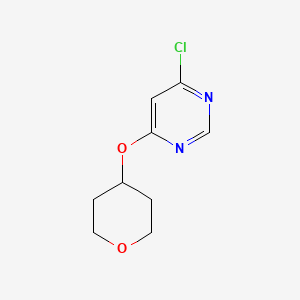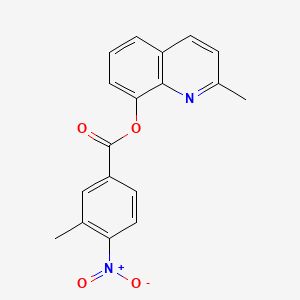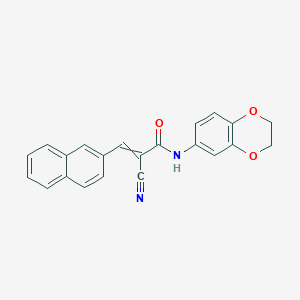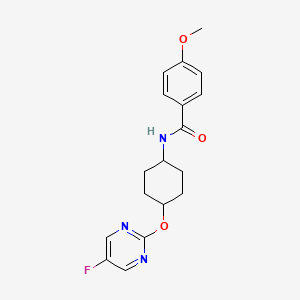
4-Chloro-6-(oxan-4-yloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(oxan-4-yloxy)pyrimidine, also known as 6-chloro-4-pyrimidinyl tetrahydro-2H-pyran-4-yl ether, is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN2O2/c10-8-5-9(12-6-11-8)14-7-1-3-13-4-2-7/h5-7H,1-4H2 . This indicates that the molecule contains 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 214.65 .Applications De Recherche Scientifique
Characterization of Photoproduct DNA Photolyase :
- Research has highlighted the role of pyrimidine photoproducts in DNA, particularly their UV-induced formation and biological impact. A study by (Kim et al., 1994) explored the (6-4) photoproduct DNA photolyase, focusing on the substrate specificity and repair efficiency of the enzyme.
Electronic Structure in DNA Photoproduct Repair :
- A study by (Domratcheva & Schlichting, 2009) investigated the electronic structure involved in the repair of mutagenic pyrimidine-pyrimidone (6-4) photoproducts in DNA, revealing insights into potential non-oxetane repair mechanisms using quantum-chemical calculations.
Potentiation by Inhibition of Drug Degradation :
- The interplay between drug degradation and potentiation has been studied in the context of 6-substituted purines and xanthine oxidase. (Elion et al., 1963) explored this dynamic, demonstrating significant implications for the pharmacological effectiveness of certain compounds.
Nonlinear Optical Exploration of Thiopyrimidine Derivatives :
- The nonlinear optical properties and electronic structure of thiopyrimidine derivatives were explored by (Hussain et al., 2020). This research contributes to understanding the potential applications of these compounds in medicine and optics.
Cation Tautomerism in Pyrimidines :
- Investigating the structural aspects of pyrimidines, (Rajam et al., 2017) focused on the crystallography of various pyrimidine forms, shedding light on their potential pharmaceutical applications.
Charge Transfer Materials of Pyrimidine Derivatives :
- Research on charge transfer properties of pyrimidine derivatives was conducted by (Irfan, 2014), exploring their potential for use in electronic and photophysical applications.
Oxalic Acid Catalysed Oxidation of Pyrimidines :
- A study by (Meenakshisundaram et al., 2007) explored the kinetics and mechanism of oxalic acid-catalyzed chromium(VI) oxidation of certain pyrimidine derivatives, contributing to the understanding of chemical reactions involving these compounds.
Treatment of Gout with Pyrimidine Derivatives :
- The medical application of pyrimidine derivatives in the treatment of gout was examined by (Hall et al., 1964), demonstrating the therapeutic potential of these compounds.
Novel Pyrimidine Derivatives as Anti-Inflammatory Agents :
- The synthesis and potential anti-inflammatory and analgesic properties of novel pyrimidine derivatives were investigated by (Muralidharan et al., 2019), indicating their significance in medicinal chemistry.
Tritiation of Pyrimidines for Radiopharmaceutical Use :
- Research on tritiating pyrimidines for use in radiopharmaceuticals was conducted by (Măntescu et al., 1965), showcasing an important aspect of nuclear medicine involving pyrimidine derivatives.
Safety and Hazards
Orientations Futures
While specific future directions for 4-Chloro-6-(oxan-4-yloxy)pyrimidine are not mentioned in the available literature, pyrimidines in general have been studied for their anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .
Propriétés
IUPAC Name |
4-chloro-6-(oxan-4-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-5-9(12-6-11-8)14-7-1-3-13-4-2-7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBCTAXBMXZBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2922141.png)
![6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2922145.png)
![1-[4-(Dimethylamino)phenyl]-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione](/img/structure/B2922147.png)
![1,3-Dimethyl-5-[(2-hydroxyethyl)amino]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2922148.png)

![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2922152.png)





![5,6,7,8-Tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-amine;dihydrobromide](/img/structure/B2922162.png)
![[5-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine](/img/structure/B2922163.png)
![Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B2922164.png)
